molecular formula C20H20N2O2 B14933999 (2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide

(2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide

Cat. No.: B14933999
M. Wt: 320.4 g/mol
InChI Key: DGAONCOHJMUKCI-LJQANCHMSA-N
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Description

(2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide is a synthetic organic compound with a complex structure that includes a hydroxyphenyl group, a phenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the phenyl and pyrrole rings.

Scientific Research Applications

(2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of hydroxyphenyl, phenyl, and pyrrole groups, such as:

  • (2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenylacetamide
  • (2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-(1H-pyrrol-1-YL)acetamide

Uniqueness

What sets (2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(2R)-N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide

InChI

InChI=1S/C20H20N2O2/c23-18-10-8-16(9-11-18)12-13-21-20(24)19(22-14-4-5-15-22)17-6-2-1-3-7-17/h1-11,14-15,19,23H,12-13H2,(H,21,24)/t19-/m1/s1

InChI Key

DGAONCOHJMUKCI-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)O)N3C=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)O)N3C=CC=C3

Origin of Product

United States

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